![molecular formula C19H20BF3O3 B6323723 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-66-7](/img/structure/B6323723.png)
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly known as 2-BTFMP, is a boron-containing organic compound first synthesized in 2019. It is an important research tool in the field of organic chemistry due to its unique properties. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 2-BTFMP is not fully understood. It is believed that the compound binds to the target molecule and forms a covalent bond with it. This covalent bond is then broken, allowing the target molecule to be modified or activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BTFMP are not yet fully understood. However, studies have shown that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, the compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-BTFMP has several advantages for laboratory experiments. The compound is relatively stable and has a low toxicity profile. It is also easy to synthesize and purify, and can be stored in a sealed container for extended periods of time. The main limitation of the compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 2-BTFMP are still being explored. Future research could focus on exploring the compound’s potential as an inhibitor of enzymes involved in drug metabolism, as well as its potential anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, further research could explore the compound’s potential use in the synthesis of boron-containing polymers and its potential applications in the fields of biochemistry, pharmacology, and material science. Finally, research could be done to improve the compound’s solubility in organic solvents, which would make it easier to use in laboratory experiments.
Synthesis Methods
2-BTFMP can be synthesized from the reaction of 2-amino-5-(trifluoromethyl)phenol and 2-chloro-2-methylpropane in the presence of a base catalyst. The reaction is carried out in a sealed tube at room temperature and pressure. The reaction yields a white, crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2-BTFMP has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science. In biochemistry, the compound has been used as a reagent in the synthesis of boronic acid derivatives, which are important building blocks for many biologically active compounds. In pharmacology, the compound has been used to study the interactions between drugs and their target molecules. In material science, the compound has been used as a reagent in the synthesis of boron-containing polymers.
properties
IUPAC Name |
5,5-dimethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)16-10-15(19(21,22)23)8-9-17(16)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVFRZKIMZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


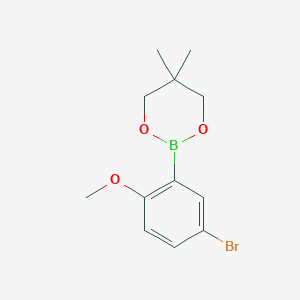
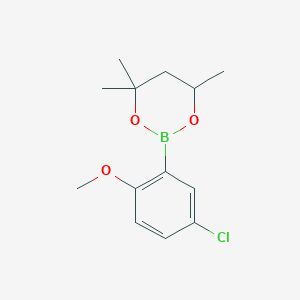
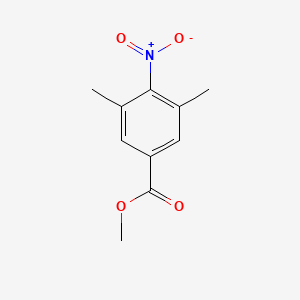


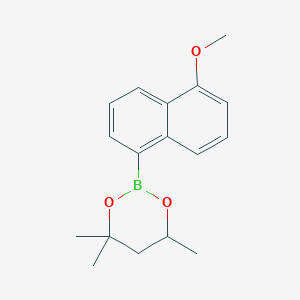



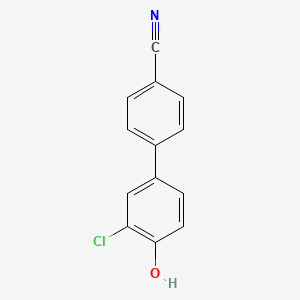
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
